molecular formula C22H25Cl2N3O B610701 (S)-Azelastine Hydrochloride CAS No. 153408-27-6

(S)-Azelastine Hydrochloride

Cat. No.: B610701
CAS No.: 153408-27-6
M. Wt: 418.36
InChI Key: YEJAJYAHJQIWNU-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Azelastine Hydrochloride is a potent antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the hydrochloride salt form of azelastine, which is a selective antagonist of histamine H1 receptors. This compound is known for its rapid onset of action and long-lasting effects, making it a popular choice for managing allergy symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azelastine Hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azelastine base: This involves the reaction of phthalic anhydride with 4-chlorobenzylamine to form an intermediate, which is then cyclized to produce the azelastine base.

    Resolution of enantiomers: The racemic azelastine base is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Formation of the hydrochloride salt: The (S)-enantiomer of azelastine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Azelastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its base form.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.

Major Products

    Oxidation: N-oxides of azelastine.

    Reduction: Azelastine base.

    Substitution: Various substituted azelastine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Azelastine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.

    Biology: Investigated for its effects on histamine receptors and allergic response pathways.

    Medicine: Extensively used in clinical trials for treating allergic conditions and exploring new therapeutic uses.

    Industry: Employed in the formulation of nasal sprays and eye drops for allergy treatment.

Mechanism of Action

(S)-Azelastine Hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This inhibition prevents the typical symptoms of allergies, such as itching, sneezing, and runny nose. The compound also exhibits anti-inflammatory properties by inhibiting the release of other mediators involved in the allergic response.

Comparison with Similar Compounds

Similar Compounds

  • Cetirizine Hydrochloride
  • Loratadine
  • Fexofenadine Hydrochloride

Comparison

(S)-Azelastine Hydrochloride is unique in its rapid onset of action and long duration of effect compared to other antihistamines. Unlike cetirizine hydrochloride and loratadine, which are primarily oral medications, this compound is available in nasal spray and eye drop formulations, providing targeted relief for nasal and ocular symptoms. Additionally, it has a dual mechanism of action, combining antihistamine and anti-inflammatory effects, which is not commonly seen in other antihistamines.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAJYAHJQIWNU-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735375
Record name 4-[(4-Chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153408-27-6
Record name Azelastine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZELASTINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGN83XMX5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Azelastine Hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Azelastine Hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Azelastine Hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Azelastine Hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Azelastine Hydrochloride
Reactant of Route 6
(S)-Azelastine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.